molecular formula C8H10N2O3 B12855349 1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 856063-84-8

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12855349
CAS No.: 856063-84-8
M. Wt: 182.18 g/mol
InChI Key: SMSKFDCWQRJRNV-UHFFFAOYSA-N
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Description

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired compound .

Another method involves the use of hydrazine and acetyl chloride. Potassium tert-butoxide is added to a pre-cooled mixture of 3,3-dimethoxybutane-2-one in toluene, followed by stirring and subsequent reactions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-4,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

856063-84-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-acetyl-4,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-4-5(2)10(6(3)11)9-7(4)8(12)13/h1-3H3,(H,12,13)

InChI Key

SMSKFDCWQRJRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C(=O)C)C

Origin of Product

United States

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